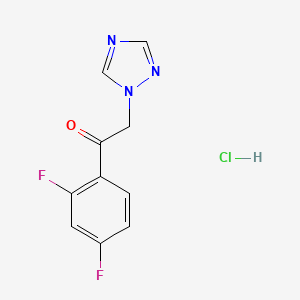
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is a chemical compound with the molecular formula C10H7F2N3O·HCl. It is known for its antifungal properties and is often used as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents like voriconazole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is widely used in scientific research due to its antifungal properties. It is a key intermediate in the synthesis of antifungal agents like voriconazole, which is used to treat fungal infections caused by Candida and Aspergillus species . Additionally, it is used in the study of antifungal mechanisms and the development of new antifungal drugs .
Wirkmechanismus
The antifungal activity of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A direct derivative of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-Ethanone monohydrochloride with enhanced antifungal activity.
Efinaconazole: A triazole antifungal used topically for the treatment of onychomycosis
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro substitution enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of potent antifungal agents .
Eigenschaften
CAS-Nummer |
86386-75-6 |
|---|---|
Molekularformel |
C10H8ClF2N3O |
Molekulargewicht |
259.64 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H7F2N3O.ClH/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15;/h1-3,5-6H,4H2;1H |
InChI-Schlüssel |
PYSWMBQNJXRJJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














